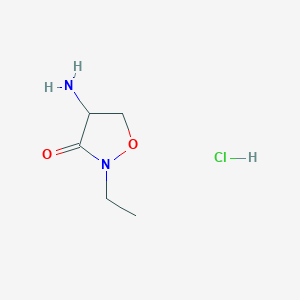![molecular formula C19H18FN3O2S B2742867 N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-fluorobenzamide CAS No. 851714-80-2](/img/structure/B2742867.png)
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-fluorobenzamide, also known as KU-60019, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy.
Applications De Recherche Scientifique
Radiochemical Synthesis for Peptide and Protein Labeling
N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide ([(18)F]FBEM), related to the compound , is employed as a prosthetic group for radiolabeling the free sulfhydryl groups of peptides and proteins. This process is crucial for the development of diagnostic and therapeutic agents, particularly in the field of nuclear medicine and molecular imaging. The automated synthesis of [(18)F]FBEM showcases its importance in facilitating the production of radiolabeled biomolecules for PET imaging, offering insights into the physiological and pathological processes at the molecular level (Kiesewetter et al., 2011).
Novel Insecticides with Unique Chemical Structure
While not directly related to the exact chemical name provided, research into structurally novel compounds like flubendiamide has shown significant activity against lepidopterous pests. Such studies underscore the potential for developing new insecticides based on unique chemical frameworks, which could offer novel modes of action against resistant strains and have minimal environmental impact (Tohnishi et al., 2005).
Development of Fluoroamines for Pharmaceutical Applications
The synthesis of N-benzyl fluoroamines through the use of cyclic sulfamidates demonstrates the compound's relevance in pharmaceutical chemistry. Such compounds are essential for the development of new medications, showcasing the versatility of fluorine-containing molecules in enhancing drug properties such as metabolic stability and binding affinity (Posakony & Tewson, 2002).
Insights into DNA Damage and Repair Mechanisms
Studies involving compounds like 3-aminobenzamide, which is structurally similar to the chemical , provide valuable insights into the mechanisms of DNA damage and repair. Such research is pivotal in understanding the cellular response to DNA damage and the role of poly (ADP-ribose) polymerase (PARP) inhibitors in the treatment of cancer (Lubet et al., 1984).
Exploration of Sulfonamide-based Inhibitors in Cancer Therapy
The study of halogenated sulfonamides and aminobenzolamides, which share structural motifs with the compound of interest, highlights the role of sulfonamide-based inhibitors in targeting tumor-associated carbonic anhydrase IX. This enzyme is implicated in tumorigenesis and cancer progression, making these inhibitors promising candidates for anticancer therapy (Ilies et al., 2003).
Propriétés
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-15-7-3-1-5-13(15)19(25)22-9-10-23-11-17(26-12-18(21)24)14-6-2-4-8-16(14)23/h1-8,11H,9-10,12H2,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXGUCUCDRNIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2742786.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2742787.png)
![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2742789.png)



![3-{[(4-chlorobenzyl)oxy]methyl}-5-(mesitylsulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2742796.png)



![3-(4-bromophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742804.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2742806.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742807.png)